molecular formula C26H50 B14413068 Hexacosa-1,3-diene CAS No. 85200-28-8

Hexacosa-1,3-diene

Cat. No.: B14413068
CAS No.: 85200-28-8
M. Wt: 362.7 g/mol
InChI Key: JDQDKSFVTRSLMA-UHFFFAOYSA-N
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Description

Cyclohexa-1,3-diene (C₆H₈, MW: 80.13 g/mol) is a cyclic conjugated diene with a six-membered ring structure. It is a key intermediate in organometallic chemistry and materials science. Key properties include:

  • Electronic Properties: Density Functional Theory (DFT) studies reveal a HOMO localized on the cyclohexa-1,3-diene ring and metal atoms in organometallic complexes, while the LUMO resides on substituents like methylpyridine, facilitating electron transfer .
  • Reactivity: High electrophilicity index and polarizability make it reactive in coordination chemistry and photoluminescent materials .
  • Natural Occurrence: Derivatives like furanoeudesma-1,3-diene are isolated from Commiphora myrrha resin, used in traditional medicine and fragrances .

Properties

CAS No.

85200-28-8

Molecular Formula

C26H50

Molecular Weight

362.7 g/mol

IUPAC Name

hexacosa-1,3-diene

InChI

InChI=1S/C26H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-26H2,2H3

InChI Key

JDQDKSFVTRSLMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC=CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacosa-1,3-diene can be synthesized through various methods, including:

    Wittig Olefination: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate ylide and carbonyl compound would be selected to achieve the desired double bond positions.

    Heck Reaction: This palladium-catalyzed coupling reaction between an alkene and an aryl or vinyl halide can be used to form the diene structure. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic methods, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexacosa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.

    Reduction: Hydrogenation of the double bonds can convert this compound to a saturated hydrocarbon. Catalysts such as palladium on carbon are typically used.

    Substitution: Electrophilic addition reactions can occur at the double bonds, leading to products such as halogenated dienes.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) under controlled conditions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated dienes.

Scientific Research Applications

Hexacosa-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as the Diels-Alder reaction.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Hexacosa-1,3-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons. The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Density (g/mL) Key Features
Cyclohexa-1,3-diene C₆H₈ 80.13 Cyclic conjugated - High reactivity in organometallics
1,3-Hexadiene (linear) C₆H₁₀ 82.14 Linear conjugated 0.714 (25°C) Used in polymer precursors
Octa-1,3-diene C₈H₁₄ 110.20 Linear conjugated - Synthesized via routes with 68% yield
Hexa-2,4-dienoic acid C₆H₈O₂ 112.13 Conjugated + acid - Preservative (e.g., sorbic acid)

Electronic and Reactivity Profiles

  • Cyclohexa-1,3-diene :
    • HOMO-LUMO gap influences charge transfer in irontricarbonyl complexes, critical for photoluminescence applications .
    • Global chemical hardness: 3.2 eV; electrophilicity index: 8.5 eV (DFT calculations) .
  • 1,3-Hexadiene :
    • Linear structure reduces conjugation efficiency compared to cyclic analogs, affecting polymerization behavior .
  • Hexa-2,4-dienoic acid: Carboxylic acid group introduces hydrogen bonding, enhancing stability in food preservatives .

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